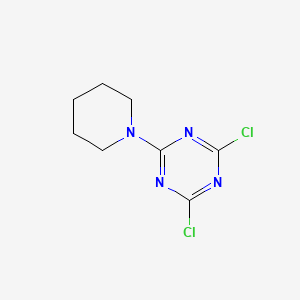
2-Phenyl-2,3-dihydro-1H-perimidine
説明
2-Phenyl-2,3-dihydro-1H-perimidine is a chemical compound with the linear formula C17H14N2 . It is a part of a class of nitrogen-containing heterocycles known as perimidines .
Synthesis Analysis
The synthesis of 2-Phenyl-2,3-dihydro-1H-perimidine can be achieved through the reaction of substituted benzaldehydes with primary diamines . This reaction affords 2-Aryl-2,3-dihydro-1H-Perimidine .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2,3-dihydro-1H-perimidine involves two distinct hydrogen bonding interactions involving the two N–H groups . The molecular weight of this compound is 246.315 .Chemical Reactions Analysis
The chemical reactions involving 2-Phenyl-2,3-dihydro-1H-perimidine are quite diverse. For instance, squaric acid, a green, metal-free and eco-friendly organocatalyst, has been exploited for the synthesis of biologically interesting 2,3-dihydro-1H-perimidines .科学的研究の応用
Enzyme Inhibition Studies
- Synthesis and Enzyme Inhibition : The molecule 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a biologically relevant variant, was synthesized and characterized, showing promising inhibitory activity against acetylcholinesterase (AChE) compared to the reference drug, tacrine. This suggests potential applications in enzyme inhibition studies (Alam & Lee, 2016).
Reactivity and Molecular Stability
- Density Functional Theory Analysis : Research has been conducted on the reactivity and molecular stability of substituted 2,3-dihydro-1H-perimidine using conceptual DFT descriptors. These studies are significant in medicinal chemistry for proposing new stable molecules complexed with metals like zinc, copper, and iron (Tiéba et al., 2021).
Photochemical Properties
- Visible Light-Sensitive Properties : Studies on substituted 2-methyl-2-phenyl-2,3-dihydro-1H-perimidine derivatives highlight their sensitivity to light, particularly in the context of photochemical properties. This opens avenues in light-sensitive material research (Chen, Wei, & Yang, 2013).
Metal Coordination Studies
- Preparation and Metal Coordination : A perimidine variant with donor sites has been prepared and shows promising results in the context of metal coordination, particularly with ruthenium(II). This suggests applications in catalysis and metal-ligand interaction studies (Cucciolito et al., 2013).
Synthesis and Characterization
- Efficient Synthesis and Characterization : There has been significant work on the efficient synthesis of various substituted 2-aryl-2,3-dihydro-1H-perimidines, highlighting the diversity and potential for creating a range of perimidine derivatives for further applications (Belmonte et al., 2010).
Ligand Behaviors
- Coordination Behaviors of Perimidine Ligands : Research on perimidine ligands' coordination behaviors with rhenium in different oxidation states reveals significant insights into ligand-metal interactions, important for coordination chemistry (Booysen et al., 2016).
Sensor Development and Antioxidant Properties
- Development of Chemosensors and Antioxidants : Perimidine derivatives have been studied for their application in the development of chemosensors for aqueous Cu2+ and as effective antioxidants. This demonstrates their utility in sensor technology and oxidative stress-related research (Roy, Chakraborty, & Ghosh, 2017).
Structural Characterization
- X-Ray Crystal and Molecular Structures : The structural characterization of various 2-arylperimidine derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. These studies are crucial for understanding the molecular structure and potential applications in material science (Llamas-Saiz et al., 1995).
Corrosion Inhibition
- Corrosion Inhibition Studies : Perimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Their adsorption mechanism and inhibition performance offer insights into industrial applications in corrosion protection (He, Mao, Ma, & Tang, 2018).
将来の方向性
The future directions for 2-Phenyl-2,3-dihydro-1H-perimidine research could involve exploring its diverse applications in life sciences, medical sciences, and industrial chemistry . Its ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes it a promising area for future research .
特性
IUPAC Name |
2-phenyl-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-2-6-13(7-3-1)17-18-14-10-4-8-12-9-5-11-15(19-17)16(12)14/h1-11,17-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIHZOVRMJOAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353981 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3-dihydro-1H-perimidine | |
CAS RN |
19564-07-9 | |
| Record name | 2-Phenyl-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



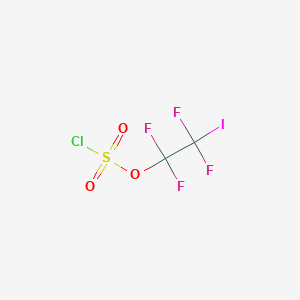
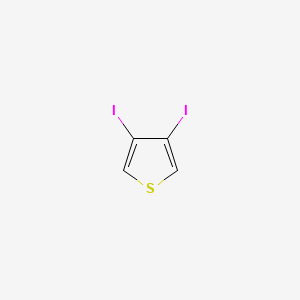
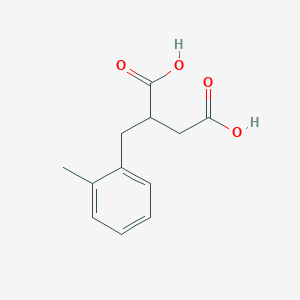
![L-Glutamic acid, N-[(2-propen-1-yloxy)carbonyl]-, 5-(1,1-dimethylethyl) ester](/img/structure/B3049080.png)
![4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3049081.png)

![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B3049086.png)

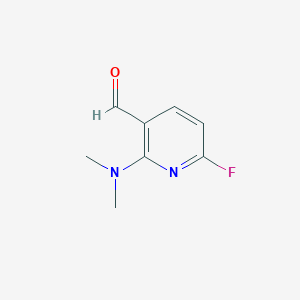


![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)

